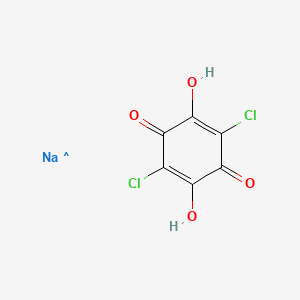

Chloranilic acid sodium salt hydrate

Description

Historical Context and Evolution of Research on Chloranilate Derivatives

The study of chloranilate derivatives is rooted in the broader history of organic chemistry and the development of synthetic dyes. The 19th century saw the first synthesis of many organic compounds, which laid the groundwork for future research. For instance, imidazole (B134444) was first reported in 1858, and various derivatives had been discovered even earlier in the 1840s. wikipedia.org The development of synthetic dyes, such as the nitro yellow dyes in 1864, marked a significant period of exploration into colored organic compounds. mdpi.com

The pioneering work of Alfred Werner on coordination compounds, for which he received the Nobel Prize in 1913, was fundamental to understanding how metal ions bind to organic molecules, known as ligands. ncert.nic.in This field, coordination chemistry, became crucial for understanding the behavior of chloranilate derivatives. Chloranilic acid and its corresponding anions, known as chloranilates, have a strong ability to form coordination complexes with a wide range of metal ions. wikipedia.org The study of these complexes has been a significant area of research, exploring their structures and properties. researchgate.netacs.org The evolution of analytical techniques, such as single-crystal X-ray diffraction, has allowed for detailed characterization of these structures, including a redetermination of the chloranilic acid structure at low temperatures to improve upon the initial findings from 1967. nih.gov

Significance of Quinone Chemistry in Contemporary Research

Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione (B5365651) structure. taylorandfrancis.com This structure gives them unique properties that make them significant in many areas of contemporary research. rsc.orgnih.gov Quinones are widely distributed in nature and play vital roles in biological systems. taylorandfrancis.comnih.gov For example, they act as electron transfer agents in processes like photosynthesis and aerobic respiration. wikipedia.org

The chemical reactivity of quinones, including their ability to undergo reduction and addition reactions, makes them valuable precursors for synthesizing new compounds with complex structures. rsc.org Their distinctive characteristics have led to their application in various fields. In materials science, quinones are used in the development of dyes and pigments. wikipedia.org They are also investigated for their potential in developing new drugs due to their diverse biological activities, which include antioxidant, antimicrobial, and antitumor properties. rsc.orgnih.govnih.gov The ability of quinones to be easily reduced and oxidized also makes them candidates for study as molecular switches in electronics. taylorandfrancis.com

Overview of Chloranilic Acid and its Anionic Forms in Chemical Science

Chloranilic acid, with the chemical formula C₆Cl₂(OH)₂O₂, is an organic compound that appears as a red-orange solid. wikipedia.org It is a hydroxyquinone that is notably acidic due to the electron-withdrawing effects of the two chlorine substituents. wikipedia.org This acidity means it readily loses protons to form anionic species.

The structure of chloranilic acid and its anions is of significant interest. The neutral molecule has localized single and double bonds. researchgate.netresearchgate.net When it loses one proton, it forms the monoanion, which has a delocalized π-system across half of the ring. researchgate.netresearchgate.net The loss of a second proton results in the dianion, which features two delocalized π-systems separated by two single C-C bonds. researchgate.netresearchgate.net

The dianion of chloranilic acid, C₆Cl₂O₄²⁻, is particularly important in coordination chemistry. wikipedia.org It acts as a ligand, binding to metal ions to form coordination complexes. wikipedia.org The chloranilate dianion can coordinate to metals in different ways; for instance, it can act as a bidentate chelating ligand, binding to a single metal center, or as a tetradentate bridging ligand, linking two metal centers. acs.org This versatility allows for the construction of a variety of molecular architectures, including mononuclear, binuclear, and one-dimensional polymeric compounds. researchgate.net

The sodium salt of chloranilic acid, specifically chloranilic acid sodium salt hydrate (B1144303), is a compound where sodium cations are coordinated with the chloranilate dianion and water molecules are incorporated into the crystal structure. rsc.orgsigmaaldrich.comcymitquimica.com In one observed structure, the sodium cation is penta-coordinated, bridged by chloranilate dianions to form an infinite polymeric ribbon, with a water molecule in an apical position. rsc.org

Data Tables

Table 1: Properties of Chloranilic Acid

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₂Cl₂O₄ | wikipedia.org |

| Molar Mass | 208.98 g/mol | wikipedia.org |

| Appearance | Orange or red crystals or powder | wikipedia.org |

| Melting Point | ≥300 °C | wikipedia.orgchemicalbook.com |

| Acidity (pKa) | 2.95, 4.97 | wikipedia.org |

Table 2: Properties of Chloranilic Acid Sodium Salt Hydrate

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆Cl₂Na₂O₄ · xH₂O | sigmaaldrich.comtcichemicals.com |

| IUPAC Name | disodium (B8443419) 2,5-dichloro-3,6-dioxo-1,4-cyclohexadiene-1,4-diolate hydrate | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H2Cl2NaO4 |

|---|---|

Molecular Weight |

231.97 g/mol |

InChI |

InChI=1S/C6H2Cl2O4.Na/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H; |

InChI Key |

CDDUGUAIXYGQFO-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.[Na] |

Related CAS |

36275-66-8 35771-46-1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Synthetic Routes to Chloranilic Acid Sodium Salt Hydrate (B1144303)

The primary and most direct synthetic route to chloranilic acid is through the hydrolysis of chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone). wikipedia.org This reaction involves the displacement of two chloride substituents by hydroxyl groups.

C₆Cl₄O₂ + 2H₂O → C₆H₂Cl₂O₄ + 2HCl

To obtain the sodium salt hydrate, the resulting chloranilic acid is neutralized with a sodium base, typically sodium hydroxide (B78521) or sodium carbonate, in an aqueous solution. The salt is then isolated by crystallization, often yielding the dihydrate form, C₆Cl₂Na₂O₄·2H₂O. nih.govnih.gov

The crystallization process is a critical step that can be influenced by various parameters. For instance, the formation of sodium salt crystals can be achieved through evaporation crystallization from a fermentation broth, highlighting the robustness of this method even in complex matrices. nih.gov The control of process parameters such as temperature, pressure, and residence times can influence the resulting crystal size and purity. youtube.com

A general procedure for the purification of chloranilic acid involves dissolving the crude product in boiling water, filtering the hot solution, and then cooling to induce crystallization. The purified acid can then be used to synthesize the high-purity sodium salt. chemicalbook.com

Protonation and Deprotonation Equilibria of Chloranilic Acid

Chloranilic acid is a diprotic acid, meaning it can donate two protons in a stepwise manner. This process results in the formation of a monoanion and a dianion, each with distinct electronic and structural characteristics. researchgate.netmdpi.com

Formation of Monoanions and Dianions

The two deprotonation steps of chloranilic acid (H₂CA) can be represented by the following equilibria:

**H₂CA ⇌ H⁺ + HCA⁻ (pKa₁) ** **HCA⁻ ⇌ H⁺ + CA²⁻ (pKa₂) **

The acidity constants (pKa) for these equilibria are influenced by the electron-withdrawing nature of the chlorine substituents. wikipedia.orgresearchgate.net Reported pKa values vary slightly depending on the experimental conditions, but generally fall within a specific range.

| Equilibrium | pKa Value | Reference |

| pKa₁ | 0.76 | mdpi.com |

| pKa₂ | 2.58 | mdpi.com |

| pKa₁ | 2.95 | wikipedia.org |

| pKa₂ | 4.97 | wikipedia.org |

The distribution of the neutral, monoanionic, and dianionic species is dependent on the pH of the solution. At very low pH, the neutral form (H₂CA) predominates. As the pH increases, the monoanion (HCA⁻) becomes the major species, followed by the dianion (CA²⁻) at higher pH values.

Electron Delocalization Coupled with Deprotonation

The deprotonation of chloranilic acid is intrinsically linked to a significant redistribution of electron density within the molecule. This electron delocalization is a key feature that stabilizes the resulting anions. researchgate.netresearchgate.net

In the neutral chloranilic acid molecule, the quinoid ring possesses a more localized electronic structure. researchgate.net Upon the first deprotonation to form the monoanion, the negative charge is delocalized over the deprotonated portion of the ring. With the second deprotonation to form the dianion, the π-electron system becomes extensively delocalized across the entire ring, leading to changes in bond lengths. researchgate.netresearchgate.net

X-ray diffraction studies provide concrete evidence for this delocalization. In the dianion, the C-O bond lengths become more equivalent, and the C-C bond lengths within the ring also show a greater degree of uniformity compared to the neutral acid. researchgate.netresearchgate.net

| Bond | Neutral Chloranilic Acid (Å) | Chloranilate Dianion (Å) | Reference |

| C=O | ~1.23 | - | researchgate.net |

| C-OH | ~1.32 | - | researchgate.net |

| C-O (coordinated) | - | longer (near single bond) | researchgate.net |

| C=O (uncoordinated) | - | shorter (near double bond) | researchgate.net |

Note: Specific bond lengths can vary depending on the counter-ion and crystal packing.

This delocalization can be further understood by examining the electrostatic potential maps, which show electron-rich areas corresponding to delocalized bonds in the anions. researchgate.netacs.org

Exploration of Acid-Base versus Redox Reaction Pathways

Chloranilic acid is not only an acid but also an oxidizing agent. This dual reactivity can lead to a competition between acid-base and redox reaction pathways, particularly when reacting with a species that is both a base and a reducing agent. acs.orgacs.org

A classic example is the reaction of chloranilic acid with hydrazine (B178648). While a redox reaction might be anticipated due to the oxidizing nature of chloranilic acid and the reducing nature of hydrazine, the primary product formed is the salt resulting from an acid-base neutralization. acs.orgacs.org

Supramolecular Control over Reaction Selectivity

The preference for the acid-base reaction pathway in the case of chloranilic acid and hydrazine is a clear demonstration of supramolecular control. acs.orgacs.org The formation of a highly stable, three-dimensional, charge-assisted hydrogen-bond network in the crystal lattice of the resulting salt is the driving force that favors the neutralization reaction over the redox process. acs.orgacs.org

This supramolecular stabilization arises from the extensive hydrogen bonding between the hydrazinium (B103819) cations and the chloranilate anions, as well as π-π stacking interactions between the chloranilate rings. acs.orgresearchgate.net The resulting crystal structure is so stable that it effectively prevents the electron transfer required for the redox reaction to occur. acs.org

Influence of Reaction Conditions on Product Formation

The formation and nature of the final product in reactions involving chloranilic acid are highly dependent on the reaction conditions. These conditions can steer the reaction towards a particular pathway, influence the degree of deprotonation, and determine the resulting crystal structure.

The choice of base and its pKa value relative to that of chloranilic acid is a primary factor in determining whether a salt or a co-crystal will form. researchgate.netrsc.org A significant difference in pKa values generally favors proton transfer and salt formation. researchgate.net

The solvent system also plays a crucial role. The use of non-aqueous media, such as chloroform (B151607) and 1,4-dioxane, has been shown to facilitate the formation of strongly bonded charge-transfer complexes. nih.gov The nature of the solvent can also influence the solubility of the reactants and products, thereby affecting the crystallization process.

Furthermore, the identity of the counter-ion has a profound effect on the crystal packing and can lead to the formation of different crystalline structures. nih.govmdpi.comresearchgate.net The size and shape of the cation can influence the topology of the hydrogen-bonding network and the efficiency of π-stacking, leading to the formation of discrete units, one-dimensional chains, or higher-dimensional networks. researchgate.netresearchgate.net Crystallization protocols, such as slow evaporation versus fast anti-solvent addition, can also lead to the formation of different polymorphs or even selectively produce a salt or a co-crystal from the same starting materials. researchgate.net

Role of Solvent and pH in Salt and Complex Synthesis

The synthesis of chloranilic acid sodium salt hydrate and its subsequent use in the formation of coordination complexes are critically dependent on the reaction environment. The choice of solvent and the control of pH are paramount variables that dictate the speciation of the chloranilate ligand, its solubility, the stability of reactants, and the ultimate structure and composition of the final product.

The Influence of Solvent

The solvent plays a multifaceted role in the synthesis of chloranilate-based compounds, influencing reaction kinetics, product purity, and crystal formation. The polarity, dielectric constant, and coordinating ability of the solvent are key factors.

In the formation of charge-transfer (CT) complexes, where chloranilic acid acts as an electron acceptor, polar solvents are often essential for facilitating the reaction. Studies on the formation of a CT complex between lorlatinib (B560019) and chloranilic acid investigated various solvents to determine the optimal medium. The polarity of the solvent was found to directly impact the degree of electron transfer and the intensity of the resulting color. mdpi.comsemanticscholar.org Methanol, a polar protic solvent, is frequently cited as the solvent of choice for these reactions, as it is believed to enable the complete transfer of electrons from the donor molecule to chloranilic acid. semanticscholar.org

The effect of different solvents on the formation of a charge-transfer complex can be seen in the following table, which illustrates the absorbance measured for the reaction between Lorlatinib (LRL) and Chloranilic Acid (CLA) in various media.

| Solvent | Dielectric Constant (ε) | Polarity Index | Absorbance at 530 nm |

| Methanol | 33.0 | 5.1 | 0.512 |

| Ethanol | 24.3 | 4.3 | 0.431 |

| Acetonitrile (B52724) | 37.5 | 5.8 | 0.398 |

| 1,4-Dioxane | 2.2 | 4.8 | 0.115 |

| Dichloromethane | 8.9 | 3.1 | 0.243 |

| Chloroform | 4.8 | 4.1 | 0.201 |

| (This table is generated based on findings related to charge-transfer complex formation studies involving chloranilic acid. mdpi.com) |

For the synthesis of more intricate coordination complexes, the choice of solvent is equally critical. In the synthesis of Niobium(V) complexes with chloranilate, acetonitrile was found to be the most suitable solvent because it provided a stable environment for the starting complex and yielded repeatable kinetic results. mdpi.com In other cases, mixed-solvent systems, such as aqueous methanol, are employed for the synthesis of coordination polymers. researchgate.net

Furthermore, an alternative approach that entirely circumvents the use of solvents is mechanochemistry. rsc.org The solvent-free synthesis of metal complexes, often achieved by grinding the solid reactants together in a mortar and pestle, is an environmentally cleaner method that can be faster and more convenient than solvent-based syntheses. rsc.orgpsu.edu

The Influence of pH

The pH of the reaction medium directly controls the protonation state of chloranilic acid (H₂CA), a diprotic acid. This is arguably the most critical factor in determining which chloranilate species is available to act as a ligand. Chloranilic acid can exist in three forms depending on the pH: the fully protonated neutral molecule (H₂CA), the monoanionic form (HCA⁻), and the dianionic form (CA²⁻).

The selective formation of a desired complex often relies on precise pH control to favor one of these species. This is typically achieved by the addition of a base. For instance, in the synthesis of specific Niobium(V) chloranilate complexes, the base triethylamine (B128534) (Et₃N) was used in carefully controlled stoichiometric ratios to selectively generate either the monoanion or the dianion. mdpi.com

| Reactant Ratio (caH₂:Et₃N) | Predominant Chloranilate Species | Resulting Anion |

| 1:1 (or excess caH₂) | Mono-protonated | caH⁻ |

| 1:2 | Fully deprotonated | ca²⁻ |

| (This table is illustrative of the principle of pH control using a base, as described in the synthesis of niobium complexes. mdpi.com) |

A common and straightforward method to ensure the complete deprotonation to the chloranilate dianion (CA²⁻) for complexation with metal ions is to use a strong base like sodium hydroxide (NaOH) in an aqueous medium. nih.gov The resulting sodium chloranilate solution can then be reacted with a metal salt to precipitate the desired metal-chloranilate complex. nih.gov The dianion (CA²⁻) is a versatile ligand that can coordinate to metal centers in several ways, including as a bidentate chelating ligand or as a tetradentate bridging ligand, leading to mononuclear, dinuclear, or polymeric structures. rsc.orgnih.gov

Crystallographic Investigations and Structural Elucidation

Single Crystal X-ray Diffraction Studies of Chloranilic Acid Sodium Salt Hydrate (B1144303)

A comprehensive search of publicly available scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction study for chloranilic acid sodium salt hydrate has not been reported. While numerous studies exist for co-crystals of chloranilic acid with various organic compounds, the specific structural data for its simple sodium salt hydrate is not present in these findings. researchgate.netnih.govnih.gov

Determination of Asymmetric Unit and Unit Cell Parameters

Due to the absence of a published crystal structure in the searched literature, the specific parameters of the asymmetric unit and the unit cell dimensions (a, b, c, α, β, γ) for this compound remain undetermined. jeeadv.ac.inlatech.edu The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. The unit cell is the fundamental repeating block of the crystal lattice defined by the lengths of its three axes and the angles between them.

Analysis of Hydration States and Water Molecule Environments

Commercial suppliers indicate that chloranilic acid sodium salt is available as a trihydrate (C₆Cl₂Na₂O₄·3H₂O), suggesting a defined stoichiometry of water molecules within the crystal lattice. fishersci.com In the absence of a specific crystal structure, the precise environment of these water molecules can be discussed based on general principles observed in other hydrated salts, such as various sodium chloride hydrates. researchgate.netresearchgate.net

Hydrogen Bonding Networks and Interactions

Hydrogen bonds are crucial directional interactions that dictate the supramolecular assembly in crystalline solids. In the case of this compound, the primary hydrogen bonds would involve the water molecules of hydration.

O–H···O Interactions and Their Topologies

The most significant hydrogen bonds expected in the crystal structure of this compound are O–H···O interactions. These would primarily occur between:

The hydrogen atoms of the water molecules (donors) and the oxygen atoms of the chloranilate anion (acceptors).

The hydrogen atoms of one water molecule (donor) and the oxygen atom of an adjacent water molecule (acceptor).

These interactions link the components—sodium ions, chloranilate anions, and water molecules—into a stable three-dimensional network. The topology of these networks can be complex, forming chains, sheets, or more intricate 3D arrangements that define the crystal packing. The strength and geometry of these O–H···O bonds are fundamental to the stability of the hydrated salt. researchgate.netnist.gov

C–H···O and C–H···Cl Hydrogen Bonds

This category of hydrogen bonding is also not applicable to the chloranilate anion within the sodium salt structure. The parent chloranilic acid (2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione) has hydroxyl protons but no carbon-hydrogen bonds. Upon forming the disodium (B8443419) salt, these acidic hydroxyl protons are lost, resulting in the chloranilate dianion (C₆Cl₂O₄²⁻). This anion lacks C–H bonds and therefore cannot act as a C–H donor for C–H···O or C–H···Cl hydrogen bonds.

π-Stacking Interactions in Crystal Lattices

A defining feature in the crystal structures of many chloranilate salts is the presence of π-stacking interactions. These non-covalent interactions occur between the planar, electron-rich rings of the chloranilate anions, playing a crucial role in the stabilization of the crystal lattice. The nature of these stacks is heavily influenced by the electronic state of the chloranilate species.

The supramolecular assembly of chloranilic acid and its anions can result in different types of π-stacks. Three primary arrangements are observed: aromatic stacks, quinoid stacks, and stacks of alternating quinoid and aromatic rings. uj.edu.pl In the fully deprotonated chloranilate dianion, where the negative charge is delocalized across the oxygen and carbonyl groups, the rings are considered to have significant aromatic character. In these cases, electrostatic repulsion between the doubly negative-charged rings prevents close face-to-face contact. Consequently, the crystal structures of dianionic salts typically exhibit offset, aromatic-like stacks. uj.edu.pl

Conversely, in structures containing the monoanion (hydrogenchloranilate), a more quinoidal character is present. This allows for different stacking motifs. For instance, in the crystal structures of rubidium and caesium hydrogenchloranilate trihydrate, the neutral chloranilic acid molecule and its monoanion co-crystallize to form stacks of quinoid rings in a face-to-face fashion. uj.edu.plresearchgate.net These stacks can feature a repeating sequence, such as ⋯Anion⋯Neutral Molecule⋯Anion⋯, creating what are known as interacting triplets. uj.edu.plresearchgate.net The nature of these interactions can be described by a polar/π model, where the electrostatic complementarity between the electron-rich and electron-poor regions of the interacting rings is a determining factor in the stacking orientation. researchgate.net

The geometry of π-stacking interactions is quantified by two key parameters: the centroid-to-centroid distance and the lateral shift or offset between the centers of the stacked rings. These parameters provide a measure of the strength and nature of the interaction.

In the case of mixed-species stacks involving neutral chloranilic acid and its monoanion, as seen in the rubidium and caesium salts, very short centroid-to-centroid separation distances of less than 3.30 Å have been observed within the interacting triplets. uj.edu.plresearchgate.net This close approach is coupled with a minimal offset of only 0.27 Å, indicating a strong, direct face-to-face interaction. uj.edu.plresearchgate.net However, the interaction between two adjacent monoanions within the same stack is characterized by a larger centroid-to-centroid distance of approximately 3.50 Å and a significant offset of 1.5 Å. uj.edu.plresearchgate.net This increased separation and slippage is a direct consequence of the electrostatic repulsion between the like-charged anions.

The table below summarizes representative geometric parameters for π-stacking interactions found in related hydrogenchloranilate crystal structures.

| Interacting Species | Centroid-to-Centroid Distance (Å) | Lateral Shift (Offset) (Å) | Stacking Type |

| HCA⁻ / H₂CA / HCA⁻ (Triplet) | < 3.30 | 0.27 | Quinoid |

| HCA⁻ / HCA⁻ | ~3.50 | 1.50 | Quinoid (offset) |

| Data sourced from studies on rubidium and caesium hydrogenchloranilate trihydrates. uj.edu.plresearchgate.net |

Crystal Packing Analysis and Polymorphism

A series of compounds is considered isostructural (or isotypic) if they share the same crystal structure type, with similar packing arrangements and space group symmetry, despite having different chemical components. The investigation of isostructurality in alkali metal salts provides insight into how the crystal lattice accommodates changes in cation size.

The following table presents the unit cell parameters for the isostructural series of sodium, rubidium, and cesium acesulfamates, demonstrating the effect of increasing cation size on the lattice dimensions.

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) |

| Sodium Acesulfamate | P2₁/c | 7.828 | 7.747 | 12.441 | 106.91 | 721.4 |

| Rubidium Acesulfamate | P2₁/c | 7.893 | 8.361 | 12.602 | 106.31 | 797.9 |

| Cesium Acesulfamate | P2₁/c | 7.962 | 8.705 | 12.723 | 105.80 | 848.4 |

| Data from O.E. Piro, et al. conicet.gov.ar |

The size of the alkali metal cation has a profound impact on the crystal packing of its hydrated salts. A well-established trend is that smaller alkali metal cations, with their higher charge density, tend to promote the formation of more hydrated species. nih.govwikipedia.org For instance, in a series of uranium-chloro complexes, the smaller Na⁺ and K⁺ cations yielded hydrated molecular complexes, whereas the larger Rb⁺ and Cs⁺ cations resulted in less hydrated, anionic units. nih.gov This is because smaller, "harder" cations have stronger interactions with the "hard" oxygen donors of water molecules, favoring their inclusion in the crystal lattice. nih.govnih.gov

Conversely, larger, "softer" cations like rubidium and cesium are more weakly hydrated. nih.gov This can lead to different coordination environments and packing arrangements, often with lower hydration states or direct cation-anion interactions. The interplay between cation size, hydration enthalpy, and the nature of the anion ultimately dictates the final crystal structure. In systems with co-formers capable of proton donation (e.g., in cocrystals), these hydrogen-bonding interactions compete with π-stacking and coordination to the metal cation, further diversifying the possible crystal packing arrangements. uj.edu.pl

| Alkali Metal Cation | Ionic Radius (6-coordinate, Å) | Typical Hydration Behavior | Expected Impact on Chloranilate Hydrate Structure |

| Na⁺ | 1.02 | Strongly hydrated | Promotes inclusion of water molecules, forming layered structures with hydrated sodium ions. |

| K⁺ | 1.38 | Moderately hydrated | Intermediate behavior, may form various hydrated or less-hydrated structures. |

| Rb⁺ | 1.52 | Weakly hydrated | Favors lower hydration states and potentially more direct cation-anion interactions. |

| Cs⁺ | 1.67 | Very weakly hydrated | Promotes less hydrated structures, with a greater influence of anion-anion and cation-anion packing. |

| Ionic radii data from standard crystallographic tables. Hydration behavior trends sourced from multiple studies. nih.govnih.govwikipedia.org |

Charge Density Studies and Electron Delocalization

Experimental charge density analysis, derived from high-resolution X-ray diffraction data, provides a quantitative description of the electron distribution within a crystal. uni-goettingen.de This powerful technique goes beyond simple atomic positions to map the electrons involved in chemical bonds and intermolecular interactions, offering deep insights into the nature of bonding and electron delocalization.

A detailed charge density study of various chloranilic acid species has provided quantitative evidence of the malleable electronic structure of the chloranilate ring system. researchgate.net By applying the Quantum Theory of Atoms in Molecules (QTAIM), the electron density (ρ) at the bond critical points (BCPs) between atoms can be precisely measured. uni-goettingen.denih.gov The value of ρ at a BCP is a direct indicator of the bond order; a higher electron density corresponds to a stronger bond with more double-bond character.

In the chloranilate dianion, the analysis of bond lengths and electron densities at the BCPs confirms a significant degree of electron delocalization. The C-C bonds within the ring exhibit varying degrees of double-bond character, and the C-O bonds are intermediate between single and double bonds. This delocalization is a key feature of the quinoid system and is responsible for its ability to participate in the aforementioned π-stacking interactions. The mapping of the electrostatic potential reveals electron-rich areas associated with the delocalized π-systems and electron-poor regions corresponding to the single bonds, which helps to explain the preferred orientations in stacking arrangements. researchgate.net

The table below presents theoretical values for the electron density (ρ) at the bond critical points for different bond types within the chloranilate dianion, illustrating the extent of electron delocalization.

| Bond Type | Electron Density at BCP (ρ) (e·Å⁻³) | Implied Bond Character |

| C=C | High | Significant double-bond character |

| C-C | Intermediate | Partial double-bond character |

| C-O | Intermediate | Delocalized (between single and double) |

| C-Cl | Low | Primarily single-bond character |

| Qualitative data derived from the findings of charge density studies on chloranilate species. researchgate.net The electron-withdrawing nature of the chlorine substituents enhances the delocalization of the negative charge across the quinone framework. researchgate.net |

Experimental and Theoretical Electron Density Distributions

The distribution of electrons within a crystal lattice is a fundamental property that dictates its chemical and physical characteristics. For chloranilic acid and its derivatives, X-ray charge density studies have been instrumental in mapping this distribution. These experimental techniques are complemented by theoretical calculations, such as Density Functional Theory (DFT), to provide a complete picture.

A detailed X-ray charge density study on various species of chloranilic acid, including its monoanion and dianion forms which are relevant to its salts, has been conducted. acs.orgacs.orgresearchgate.net These studies allow for the precise determination of the electron density at various points within the molecule. The experimental findings are often in excellent agreement with theoretical models, providing a high degree of confidence in the results. For instance, in related systems, the agreement between theoretical and experimental properties at bond critical points has been described as excellent. researchgate.net

The electron density distribution is crucial for understanding the nature of chemical bonds within the chloranilate anion and the interactions with surrounding ions and water molecules in the hydrate. The distribution reveals the extent of electron delocalization within the quinoid ring, which is a key feature of this class of compounds. acs.orgresearchgate.net

Analysis of Bond Critical Points and Bond Orders

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution to characterize chemical bonds. A key concept in QTAIM is the bond critical point (BCP), which is a point of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the bond's character.

In studies of chloranilic acid species, the analysis of BCPs has been used to accurately measure bond orders and, consequently, the degree of electron delocalization. acs.orgresearchgate.net For the chloranilate dianion, which is the form present in the sodium salt, the analysis reveals a pattern of alternating bond characteristics within the ring. Specifically, there are two distinct delocalized π-electron systems connected by single C-C bonds. researchgate.net

The electron density at the bond critical points (ρ_bcp) is a direct indicator of the bond strength; higher values of ρ_bcp correspond to stronger bonds. The Laplacian of the electron density at the BCP (∇²ρ_bcp) distinguishes between shared (covalent) interactions (∇²ρ_bcp < 0) and closed-shell (ionic or van der Waals) interactions (∇²ρ_bcp > 0).

Table 1: Illustrative Bond Critical Point Data for a Chloranilate System

| Bond | ρ_bcp (e·Å⁻³) | ∇²ρ_bcp (e·Å⁻⁵) | Bond Character |

| C-C (single) | ~1.7 | ~15 | Covalent |

| C=C (double) | ~2.3 | ~20 | Covalent |

| C-O | ~2.5 | ~25 | Polar Covalent |

| C-Cl | ~1.5 | ~10 | Polar Covalent |

Note: The values in this table are illustrative and represent typical ranges observed in related quinoid systems based on general principles of electron density analysis. Actual experimental values for this compound would require specific high-resolution diffraction data.

This analysis provides a more nuanced understanding of the bonding than simple Lewis structures, quantifying the degree of covalent and ionic character in each bond.

Electrostatic Potential Mapping for Molecular Interactions

The electrostatic potential (ESP) is a map of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This mapping is crucial for understanding and predicting intermolecular interactions, such as those that govern the crystal packing in this compound.

Mapping of the electrostatic potential for chloranilic acid species clearly indicates electron-rich areas associated with the oxygen atoms and delocalized π-systems of the ring, while the hydrogen atoms (if present) and chlorine atoms are relatively electron-poor. acs.orgresearchgate.net In the chloranilate dianion, the negative charge is delocalized over the oxygen atoms and parts of the quinoid ring.

These electrostatic features explain the strong interactions between the chloranilate anion, the sodium cations, and the water molecules of hydration. The positive sodium ions will be electrostatically attracted to the negative potential regions of the anion, primarily around the oxygen atoms. The water molecules, with their polar O-H bonds, will orient themselves to form hydrogen bonds with the oxygen atoms of the chloranilate and can also coordinate with the sodium ions. rsc.org The stacking interactions between the quinoid rings in the crystal packing can also be explained by the electrostatic potential, with electron-rich regions of one molecule interacting favorably with electron-poor regions of an adjacent molecule. acs.orgresearchgate.net

Malleability of Electronic Structure in Chloranilic Acid Species

The electronic structure of chloranilic acid is not rigid but is, in fact, "malleable," meaning it can adapt and change in response to its chemical environment. acs.orgacs.orgresearchgate.net This malleability is evident when comparing the neutral chloranilic acid molecule with its monoanionic and dianionic forms.

The deprotonation of chloranilic acid to form the chloranilate anion leads to significant changes in the electron delocalization within the quinoid ring. rsc.org In the neutral molecule, the π-electron system is more localized. Upon deprotonation to the monoanion, one part of the ring exhibits increased delocalization, while the other part remains more like the neutral molecule. researchgate.net In the dianion, found in the sodium salt, the delocalization extends over a larger portion of the ring, leading to a more symmetric electronic structure. researchgate.net

This electronic flexibility is also observed when the chloranilate anion coordinates to metal ions. The coordination mode (e.g., bidentate or bridging) can influence the bond lengths and bond orders within the anion, further demonstrating the adaptability of its electronic structure. researchgate.netresearchgate.net This malleability is a key aspect of the chemistry of chloranilic acid and its derivatives, influencing their reactivity, color, and solid-state properties.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy of Chloranilic Acid Sodium Salt Hydrate (B1144303)

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. For chloranilic acid sodium salt hydrate, this involves the analysis of the vibrational modes of the chloranilate dianion, as well as the interactions with the sodium cations and water molecules of hydration.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. In the case of chloranilic acid and its derivatives, these techniques are sensitive to the vibrations of the carbon-carbon and carbon-oxygen bonds within the quinone ring, as well as the carbon-chlorine bonds.

The IR spectrum of metal complexes of chloranilic acid shows characteristic bands that can be assigned to specific vibrational modes. For instance, the lowering of the C=O stretching frequency in metallopolymers indicates the involvement of the quinonic oxygen in coordination with the metal ion. researchgate.net The presence of water of hydration is typically indicated by a broad band in the region of 3450 cm⁻¹ in the IR spectrum, corresponding to the O-H stretching vibrations. researchgate.net

While a detailed Raman spectrum for this compound is not extensively documented in the provided literature, Raman spectroscopy, in general, provides valuable information about the symmetric vibrations of the molecule, which are often weak or absent in the IR spectrum. For related compounds, Raman spectra have been used to identify the presence of specific ions and to study their interactions in solution.

Table 1: Selected IR Vibrational Frequencies for Chloranilic Acid and Related Compounds

| Vibrational Mode | Frequency (cm⁻¹) | Compound/Comment |

| O-H stretch (water) | ~3450 | Broad band, indicative of hydration researchgate.net |

| C=O stretch | Lowered in complexes | Indicates coordination of quinonic oxygen researchgate.net |

The vibrational spectrum of the chloranilate dianion is directly related to its molecular structure. The high degree of symmetry in the dianion influences the number and activity of its IR and Raman bands. The positions of the C=C and C=O stretching vibrations are particularly sensitive to the electronic structure of the quinoid ring.

In the solid state, intermolecular interactions, such as hydrogen bonding between the water of hydration and the oxygen atoms of the chloranilate anion, can lead to shifts in the vibrational frequencies. The electrostatic interactions between the sodium cations and the negatively charged oxygen atoms of the anion also influence the vibrational spectrum. By analyzing these shifts, it is possible to gain a deeper understanding of the crystal packing and the nature of the intermolecular forces within this compound.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of chloranilic acid and its salts is characterized by strong absorption bands corresponding to π→π* and n→π* electronic transitions within the benzoquinone ring. Chloranilic acid itself exhibits absorption peaks at approximately 230 nm, 282 nm, and 431 nm, which are attributed to n→π* transitions of the C=O groups. mdpi.com The color of chloranilic acid and its derivatives is due to the absorption in the visible region of the electromagnetic spectrum. The exact position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. For example, the absorbance of unreacted chloranilic acid has been recorded at 530 nm in some studies. researchgate.net

Chloranilic acid is a well-known π-electron acceptor and readily forms charge-transfer (CT) complexes with a wide variety of electron-donating molecules. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net The formation of these CT complexes is accompanied by the appearance of a new, broad absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. nih.govmdpi.comresearchgate.net This new band arises from the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon absorption of light.

The intensity of this CT band is directly proportional to the concentration of the complex, a principle that is widely used for the spectrophotometric determination of many compounds that can act as electron donors. nih.gov By measuring the absorbance at the wavelength of maximum absorption (λmax) of the CT band, the concentration of the donor molecule can be quantified. For instance, a CT complex between lorlatinib (B560019) and chloranilic acid showed a new absorption band with a λmax at 530 nm. nih.govmdpi.comresearchgate.net

The stability of these CT complexes can be assessed by determining their association constant. For example, the procainamide-chloranilic acid complex was found to have a formation constant of 1 × 10³ L mol⁻¹cm⁻¹. mdpi.com

Table 2: UV-Vis Absorption Maxima for Chloranilic Acid and a Representative Charge-Transfer Complex

| Compound | λmax (nm) | Transition/Comment |

| Chloranilic Acid | 230, 282, 431 | n→π* (C=O) mdpi.com |

| Lorlatinib-Chloranilic Acid CT Complex | 530 | Charge-Transfer Band nih.govmdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For the chloranilate dianion in this compound, ¹³C NMR would be the most informative NMR technique, as there are no protons directly attached to the carbon skeleton.

The ¹³C NMR spectrum of the chloranilate dianion is expected to be relatively simple due to the symmetry of the molecule. One would anticipate signals for the carbonyl carbons and the carbons bearing the chlorine atoms. The chemical shifts of these signals would provide information about the electronic environment of the carbon atoms in the ring.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique used to investigate the structure, dynamics, and packing of molecules in the solid state. To date, specific solid-state NMR studies dedicated exclusively to this compound have not been extensively reported in peer-reviewed literature. However, the application of ssNMR would be highly valuable in characterizing this compound.

Key nuclei that could be probed include ¹³C, ²³Na, and potentially ³⁵Cl.

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR: This is the most common ssNMR technique for studying organic solids. For this compound, a ¹³C CP/MAS experiment would be expected to show distinct signals for the different carbon atoms in the chloranilate ring. Due to the molecule's symmetry, two primary resonances would be anticipated: one for the carbonyl carbons (C=O) and another for the carbons bonded to the chlorine atoms (C-Cl). The chemical shifts of these signals would provide insight into the electronic environment of the carbon atoms within the crystal lattice. Any splitting or broadening of these peaks could indicate the presence of crystallographically distinct molecules in the unit cell or local disorder.

²³Na Solid-State NMR: As a quadrupolar nucleus (spin I = 3/2), the ²³Na nucleus is highly sensitive to its local electronic environment. aps.org The ²³Na ssNMR spectrum of this compound would provide direct information about the sodium ion's coordination environment. nsf.gov The position and shape of the ²³Na signal are influenced by the quadrupolar interaction, which is sensitive to the symmetry of the electric field gradient around the sodium nucleus. nih.gov This makes the technique ideal for probing the interaction of Na⁺ ions with the chloranilate anion and the water of hydration. The presence of a single, well-defined resonance would suggest a single sodium environment in the crystal structure.

³⁵Cl Solid-State NMR: Chlorine NMR is another potential tool, although it can be more challenging due to the large quadrupolar moment of the ³⁵Cl nucleus. nih.govnih.gov The resulting spectra are often very broad. Nevertheless, the parameters derived from the spectrum, such as the quadrupolar coupling constant, are extremely sensitive to the nature of the C-Cl bond and intermolecular interactions, including hydrogen bonding involving the chlorine atom. nih.gov

A hypothetical summary of the kind of data that could be obtained from ssNMR experiments is presented below.

Table 1: Representative Data from Solid-State NMR Analysis

| Nucleus | Technique | Expected Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹³C | CP/MAS | ~170-180 (C=O), ~120-130 (C-Cl) | Carbon skeleton, electronic structure, crystal packing |

| ²³Na | MAS | ~0-10 | Na⁺ coordination environment, interaction with anion and water |

Circular Dichroism Methods

Circular Dichroism (CD) is a spectroscopic technique that measures the differential absorption of left- and right-handed circularly polarized light. This phenomenon is exhibited exclusively by chiral molecules, which are molecules that are non-superimposable on their mirror image.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy probes electronic transitions within a molecule. It is a powerful tool for determining the absolute configuration and studying the conformational properties of chiral compounds. However, the chloranilate dianion is an achiral molecule. It possesses multiple symmetry elements, including a plane of symmetry, which renders it superimposable on its mirror image. As a result, this compound does not have enantiomers and will not produce an ECD signal. This technique is therefore not applicable for the structural analysis of this compound.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Similar to ECD, Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized light, but in the infrared region, corresponding to vibrational transitions. aps.org VCD is a definitive method for determining the absolute configuration of chiral molecules in solution without the need for crystallization. nsf.govnih.gov

Just as with ECD, VCD spectroscopy is only applicable to chiral substances. Since this compound is achiral, it will not exhibit any VCD signals. Therefore, VCD cannot be used for its characterization.

Dielectric Relaxation (DR) Spectroscopy

Dielectric Relaxation (DR) spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. It provides valuable insights into molecular motion, particularly the reorientation of dipolar species and the dynamics of charge carriers. While no specific DR spectroscopy studies on this compound are available in the scientific literature, the principles of the technique can be applied to understand the potential dynamics within this hydrated salt.

Dynamics of Hydration Water and Solute Reorientation

For a hydrated salt like this compound, DR spectroscopy would be particularly useful for probing the dynamics of the water molecules. In the solid state, the water molecules are part of the crystal lattice. In solution, they form hydration shells around the sodium cations and the chloranilate anion.

Hydration Water Dynamics: The reorientational motion of water molecules in the hydration shells of ions is typically slower than that of bulk water. acs.org DR spectroscopy can detect the relaxation processes associated with these different water populations. The presence of dissolved ions like Na⁺ and the chloranilate anion disrupts the hydrogen-bonding network of water, which affects its collective dielectric response. aps.org It is well-established that dissolving salts like sodium chloride in water leads to a decrease in the static dielectric permittivity, a phenomenon known as dielectric decrement. aps.orgstackexchange.com This is primarily attributed to the alignment of water dipoles in the strong electric fields of the ions (dielectric saturation) and the disruption of dipolar correlations between water molecules. aps.org

Solute Reorientation: The chloranilate dianion, while symmetric, possesses a distribution of charge that can interact with an external electric field. If the molecule has a net dipole moment in a particular conformation or due to ion pairing, its reorientational tumbling in solution would contribute to a dielectric relaxation process, typically observed at lower frequencies than water relaxation. Studying this relaxation can provide information on the effective size and shape of the solvated anion and any interactions with the surrounding solvent and cations.

Table 3: Potential Dielectric Relaxation Processes in an Aqueous Solution of Chloranilic Acid Sodium Salt

| Relaxation Process | Typical Frequency Range | Origin of Relaxation |

|---|---|---|

| Bulk Water Relaxation | ~20 GHz | Cooperative reorientation of water molecules in the bulk solvent. |

| Hydration Water Relaxation | ~1-10 GHz | Slower, restricted reorientation of water molecules in the hydration shells of ions. |

Effective Dipole Moment Analysis

The effective dipole moment is a crucial parameter in understanding the nature of chemical bonds and the distribution of charge within a molecule. In the context of chloranilic acid, this analysis is particularly relevant to its charge-transfer (CT) complexes. The formation of a CT complex between an electron donor and an electron acceptor, such as chloranilic acid, involves a partial transfer of electronic charge, leading to a significant change in the dipole moment of the system.

The stability of these complexes can be evaluated through various spectroscopic parameters, including the dipole moment. For instance, in a study of the charge-transfer complex formed between procainamide (B1213733) (the electron donor) and chloranilic acid (the acceptor), the dipole moment was determined as part of a comprehensive stability analysis. psecommunity.org The determination of these physicochemical properties helps in understanding the noncovalent interactions and the electronic structure of the resulting complexes. psecommunity.org

The process involves the formation of a complex with a distinct dipole moment that differs from the vector sum of the individual moments of the donor and acceptor molecules. This difference arises from the charge transfer in the excited state. The experimental determination of the dipole moment, often alongside other parameters like formation constants and molar extinction coefficients, provides a deeper insight into the stability and electronic characteristics of the charge-transfer interaction. psecommunity.org

Supramolecular Chemistry and Crystal Engineering with Chloranilic Acid Sodium Salt Hydrate

Design Principles for Multi-Component Hydrogen Bonded Systems

The design of multi-component hydrogen-bonded systems is a fundamental aspect of crystal engineering, aiming to create novel materials with desired physical and chemical properties. The core principle involves the selection of complementary molecules, known as synthons, that can reliably form predictable hydrogen-bonding patterns.

In the context of chloranilic acid, multi-component systems are often generated by combining the acidic proton donor (chloranilic acid) with various proton acceptors, such as organic bases. rsc.org The formation of these systems is governed by the relative acid-base strengths of the components. A significant difference in the pKa values between chloranilic acid and the base can lead to proton transfer, resulting in the formation of a salt. rsc.org This process yields the chloranilate monoanion or dianion. rsc.org

Role of Chloranilate Dianions as Acceptors in Bifurcated Hydrogen Bonds

The chloranilate dianion (C₆Cl₂O₄²⁻) plays a crucial role as a versatile hydrogen bond acceptor in supramolecular assemblies. Its planar structure, rich in oxygen atoms, allows it to participate in various hydrogen bonding motifs, including the notable bifurcated hydrogen bond. A bifurcated hydrogen bond occurs when one hydrogen atom is shared by two acceptor atoms.

In crystal structures containing the chloranilate dianion, it can accept hydrogen bonds from various donors. For instance, in complexes with protonated organic cations like 4-methylimidazolium, the dianion is involved in extensive hydrogen-bonding networks. stonybrook.edu These interactions are fundamental to the stability and structure of the resulting supramolecular complex. stonybrook.edu

The energetic contribution of bifurcated hydrogen bonds is significant in stabilizing molecular complexes. nih.gov While not always as strong as a single, linear hydrogen bond, the ability to form multiple interactions simultaneously makes the chloranilate dianion an effective organizing unit in crystal engineering. This is particularly evident in its interactions with water molecules or other hydrogen bond donors within a crystal lattice. rsc.org The geometry of the dianion, with its four oxygen atoms, provides multiple sites for accepting hydrogen bonds, facilitating the formation of complex, three-dimensional networks.

Crystal Engineering Strategies for Functional Materials

Crystal engineering provides a pathway to design and synthesize new solid-state materials with tailored properties. rsc.org By understanding and controlling intermolecular interactions, it is possible to assemble molecular components into predictable and functional crystalline architectures. nih.gov Chloranilic acid and its salts are valuable components in this field due to their ability to form robust hydrogen-bonded networks.

Self-assembly is a process where molecular components spontaneously organize into ordered structures through non-covalent interactions. nih.govrsc.org In the context of chloranilic acid sodium salt hydrate (B1144303), the chloranilate dianion, sodium cations, and water molecules act as molecular building blocks. nih.govrsc.org The final structure is the result of a synergistic interplay between these components. nih.govrsc.org

The assembly process is driven by the tendency to satisfy the coordination requirements of the sodium cation and to form a stable hydrogen-bonding network. In the crystal structure of a 2-methylpyridinium chloranilate sodium salt hydrate, for example, the sodium cation is coordinated by four oxygen atoms from two different chloranilate dianions and one water molecule. rsc.org This coordination leads to the formation of infinite polymeric ribbons of alternating sodium cations and chloranilate dianions. rsc.org These ribbons are then further organized in the crystal lattice through additional hydrogen bonds involving the water molecules and the organic cations. rsc.org This hierarchical assembly demonstrates how simple building blocks can form complex, well-defined architectures.

The ultimate goal of many crystal engineering strategies is the construction of robust supramolecular frameworks and networks. mdpi.comfrontiersin.org These extended structures can exhibit interesting properties, such as porosity, which can be exploited for applications in gas storage or separation. researchgate.net

Chloranilate dianions are effective linkers for constructing such frameworks. In metal-organic frameworks (MOFs), for example, iron-chloranilate-water frameworks can be synthesized under mild conditions in aqueous media. researchgate.net These frameworks can form two-dimensional honeycomb-like structures. researchgate.net The removal of coordinated and reticular water molecules can lead to new supramolecular metal-organic frameworks (SMOFs) with different properties. researchgate.net

In systems without metal centers, the framework is held together purely by non-covalent interactions like hydrogen bonding. The ability of the chloranilate dianion to connect multiple components through hydrogen bonds is key to building these networks. For instance, chains of alternating sodium cations and chloranilate dianions can be cross-linked by hydrogen bonds involving water molecules and other co-formers, leading to a stable three-dimensional supramolecular framework. rsc.org

Influence of Water Molecules in Cocrystal Hydrates

Water molecules are not merely passive occupants of crystal lattices; they often play a critical and active role in determining the structure and stability of cocrystal hydrates. nih.gov Their ability to act as both hydrogen bond donors and acceptors allows them to bridge different components of a crystal, effectively acting as "supramolecular glue". nih.govnih.gov

A supramolecular synthon is a structural unit within a crystal that is formed by specific and directional intermolecular interactions. When these synthons involve different types of molecules, they are termed heterosynthons. Water is a prolific former of supramolecular heterosynthons in hydrated crystals. nih.gov

In the context of chloranilic acid sodium salt hydrate, water molecules form robust heterosynthons with the chloranilate dianion and the sodium cation. A common motif involves a water molecule bridging a sodium cation and a chloranilate dianion through a combination of coordinative bonds (Na⁺···OH₂) and hydrogen bonds (O-H···O). rsc.org

For example, in one reported structure, a water molecule's oxygen atom occupies an apical position in the coordination sphere of a sodium ion. rsc.org This same water molecule then acts as a hydrogen bond donor, forming O–H···O interactions with neighboring chloranilate dianions. rsc.org This creates a link between the inorganic (sodium cation) and organic (chloranilate) components, mediated by water. Furthermore, these water molecules can also interact with other species present, such as protonated organic cations, creating even more complex and layered hydrogen-bonding networks described by specific graph-set notations. rsc.org These intricate interactions highlight the indispensable role of water in directing the self-assembly and ensuring the stability of the final supramolecular architecture. nih.gov

Structure-Stability Relationships in Hydrated Crystalline Systems

The stability of a hydrated crystalline system, such as this compound, is intrinsically linked to its crystal structure. The arrangement of the chloranilate anions, sodium cations, and water molecules, along with the network of intermolecular interactions, dictates the physical and chemical properties of the material, including its response to environmental factors like temperature and humidity.

The interactions mediated by the water molecules are crucial for the cohesion and stability of the crystal. The hydrogen bonds involving the water molecules help to tune the centroid separation distances and the lateral shifts between the stacked chloranilate rings, which are fundamental parameters in supramolecular assemblies. nih.gov

Crystallographic Data for Sodium Chloranilate Dihydrate

| Parameter | Value/Description |

| Compound Name | Sodium Chloranilate Dihydrate |

| Chemical Formula | C₆Cl₂Na₂O₄·2H₂O |

| Crystal System | Data not available |

| Space Group | Data not available |

| Crystallographic Symmetry | The chloranilate dianion possesses C_i symmetry. nih.gov |

| Key Structural Features | The crystal structure is stabilized by hydrogen bonding involving water molecules, which in turn influences the π–π stacking interactions of the chloranilate dianions. nih.gov |

The thermal stability of this compound is a critical aspect of its structure-stability relationship. While detailed thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data is not widely published, the compound's behavior upon heating has been noted in the context of materials synthesis. For instance, sodium chloranilate dihydrate is used as a molecular precursor for the synthesis of graphene-based materials through calcination at elevated temperatures. ucl.ac.uknist.govresearchgate.net The process involves heating the compound in air to temperatures around 300°C (573 K). ucl.ac.uknist.gov This indicates that the hydrated salt is stable up to a certain temperature, beyond which it undergoes thermal decomposition, losing its water of hydration and subsequently breaking down the chloranilate structure itself. The robust network of hydrogen bonds and ionic interactions within the crystal lattice contributes to this thermal stability, requiring significant energy input to disrupt the structure and initiate decomposition.

The relationship between structure and stability is therefore clear: the specific arrangement and interactions within the hydrated crystal define its resilience to thermal stress. The loss of water molecules upon heating would represent the initial step of decomposition, leading to a collapse of the original crystal structure and paving the way for further degradation of the organic anion at higher temperatures. Detailed studies on the precise dehydration temperature and the potential formation of a stable anhydrous phase before complete decomposition are not extensively documented in the available literature. Similarly, information regarding the hygroscopic nature of the salt and its stability under varying relative humidity conditions remains an area for further investigation.

Coordination Chemistry of Chloranilate Ligands

Coordination Modes of the Chloranilate Dianion

The chloranilate dianion (ca²⁻) typically coordinates to metal centers through its two oxygen atoms from the deprotonated hydroxyl groups and the two quinone-type oxygen atoms. This functionality allows for several coordination modes, with bridging (bis)bidentate and terminal bidentate being the most prevalent.

In the bridging (bis)bidentate coordination mode, the chloranilate ligand acts as a linker between two metal centers. Each pair of oxygen atoms on opposite sides of the ligand chelates to a different metal ion, effectively forming a bridge. This mode is fundamental in the construction of coordination polymers. For instance, in dinuclear complexes like [{Os(bpy)₂}₂(ca)]²⁺ and [{Os(PPh₃)₂(pap)}₂(ca)]²⁺, the chloranilate dianion serves as a tetradentate bridging ligand, connecting two osmium centers. acs.org This bridging capability is also observed in binuclear copper(II) complexes, where the μ-chloranilate ligand facilitates long-distance antiferromagnetic exchange interactions between the metal ions. mdpi.comresearchgate.net The formation of two-dimensional (2D) coordination polymers often relies on this bridging behavior, where the chloranilate ligand connects metal ions in a sheet-like structure. nih.gov

A notable variation is the mono- and bidentate bridging mode, which has been identified and can be distinguished through infrared spectroscopy. researchgate.net In some structures, the reduced form of the chloranilate ligand can act as a tetradentate bridging ligand, as seen in the dinuclear complex [{Os(PPh₃)₂(CO)₂}₂(r-ca)]. acs.org

When the chloranilate dianion coordinates to a single metal center through two of its oxygen atoms, it is termed terminal bidentate coordination. purdue.educsbsju.edulibretexts.org In this mode, the ligand acts as a chelating agent, forming a stable ring with the metal ion. purdue.educsbsju.edulibretexts.org This is observed in mononuclear complexes such as [Os(PPh₃)₂(pap)(ca)], where the chloranilate dianion functions as a bidentate chelating ligand. acs.org Similarly, in the niobium(V) complex (Et₄N)cis-[NbO(ca)₂(H₂O)OPPh₃]·3H₂O·THF, chloranilic acid acts as a bidentate ligand. mdpi.comresearchgate.net The formation of such mononuclear complexes is a crucial aspect of the coordination chemistry of chloranilate, providing fundamental building blocks for more complex structures. nih.govresearchgate.net

The versatility of the chloranilate ligand is highlighted by its ability to adopt different coordination modes depending on the reaction conditions and the nature of the metal ion and co-ligands present. acs.org

Synthesis and Characterization of Metal-Chloranilate Complexes

The synthesis of metal-chloranilate complexes is typically achieved through the reaction of a suitable metal salt with chloranilic acid or its sodium salt hydrate (B1144303) in an appropriate solvent. nih.govacs.org The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, UV-visible spectroscopy, and elemental analysis. mdpi.comresearchgate.netajol.infomdpi.com

Mononuclear chloranilate complexes, containing a single metal center, can be synthesized by reacting chloranilic acid with a metal precursor in a controlled stoichiometric ratio. acs.orgnih.govresearchgate.net For example, the reaction of chloranilic acid with [Os(PPh₃)₂(pap)Br₂] can yield the mononuclear complex [Os(PPh₃)₂(pap)(ca)]. acs.org Similarly, a monomeric niobium(V) complex, (Et₄N)cis-[NbO(ca)₂(H₂O)OPPh₃]·3H₂O·THF, has been synthesized and characterized. mdpi.comresearchgate.net

Binuclear complexes, containing two metal centers bridged by a chloranilate ligand, are also readily prepared. acs.orgajol.infomdpi.comacs.org The reaction of chloranilic acid with [Os(bpy)₂Br₂] affords the dinuclear complex [{Os(bpy)₂}₂(ca)]²⁺. acs.org Another example is the rhodium(I) complex, [Rh₂(μ-CA)(cod)₂], where CA represents the chloranilate anion. acs.org The synthesis of these di- and trinuclear compounds can also be achieved through the reduction of divalent iron complexes with chelating bis(isonitrile) ligands. nih.gov

Table 1: Examples of Mononuclear and Binuclear Metal-Chloranilate Complexes

| Complex | Metal Ion | Coordination Mode of Chloranilate | Reference |

| [Os(PPh₃)₂(pap)(ca)] | Os(II) | Terminal Bidentate | acs.org |

| (Et₄N)cis-[NbO(ca)₂(H₂O)OPPh₃]·3H₂O·THF | Nb(V) | Terminal Bidentate | mdpi.comresearchgate.net |

| [{Os(bpy)₂}₂(ca)]²⁺ | Os(II) | Bridging (Bis)bidentate | acs.org |

| [{Os(PPh₃)₂(pap)}₂(ca)]²⁺ | Os(II) | Bridging (Bis)bidentate | acs.org |

| [Rh₂(μ-CA)(cod)₂] | Rh(I) | Bridging (Bis)bidentate | acs.org |

Click on the column headers to explore more about each complex.

The bridging capability of the chloranilate ligand is extensively utilized in the synthesis of coordination polymers, which are extended structures formed by the self-assembly of metal ions and organic linkers. nih.govnih.govnih.govmdpi.comscilit.comresearchgate.net

One-dimensional (1D) coordination polymers based on chloranilate often feature chain-like structures. For instance, the hexa-coordination of zinc(II) in the [Zn(noapy)]ClO₄ complex leads to the formation of a 1D coordination polymer through a bridging carboxylate coordinating group. acs.org

Two-dimensional (2D) coordination polymers form sheet-like networks. nih.govmdpi.com The reaction of terbium or europium salts with chlorocyananilate, a derivative of chloranilate, results in the formation of 2D coordination polymers with the general formula Ln₂(ClCNAn)₃(DMSO)₆. nih.gov These materials exhibit a chessboard-type sheet structure. nih.gov The synthesis of high-quality single crystals of Cu₃BHT, a 2D coordination polymer, has revealed a quasi-two-dimensional kagome structure. nih.gov

Table 2: Examples of 1D and 2D Metal-Chloranilate Coordination Polymers

| Complex | Metal Ion | Dimensionality | Key Structural Feature | Reference |

| [Zn(noapy)]ClO₄ | Zn(II) | 1D | Bridging carboxylate group | acs.org |

| Ln₂(ClCNAn)₃(DMSO)₆ (Ln = Tb, Eu) | Tb(III), Eu(III) | 2D | Chess-board type sheets | nih.gov |

| Cu₃BHT | Cu(I) | 2D | Quasi-two-dimensional kagome structure | nih.gov |

| [Cu₂(µ₄-dpa)(bipy)₂(H₂O)]ₙ∙6nH₂O | Cu(II) | 2D | sql topological type network | mdpi.com |

| [Mn₂(µ₆-dpa)(bipy)₂]ₙ | Mn(II) | 2D | 3,6L66 topological type network | mdpi.com |

Click on the column headers to explore more about each polymer.

Investigation of Metal Ion Coordination Environments

In many chloranilate complexes, the metal ion exhibits an octahedral coordination geometry. researchgate.netpressbooks.pub For example, in the complex anions [Fe(C₆O₄Cl₂)₂(H₂O)₂]²⁻, the iron atom is in an octahedral environment, coordinated to two chelate chloranilate ions and two water molecules. researchgate.net Similarly, in a series of first-row transition metal complexes with chloranilic acid, all the studied complexes revealed distorted octahedral arrangements around the metal centers (Mn, Cr, Ni, Co). researchgate.net

Other coordination geometries are also observed. For instance, the Pd(II) ion in a binuclear chloranilate complex has a distorted square-planar coordination geometry. researchgate.net In the tetranuclear niobium complex [Nb₄O₄(ca)₂(μ²-O)₂Cl₈]⁴⁻, the Nb(V) center has a distorted octahedral geometry, while in the mononuclear complex cis-[NbO(ca)₂(H₂O)(OPPh₃)]⁻, it exhibits a distorted pentagonal bipyramidal geometry. mdpi.com The coordination environment can be influenced by the presence of other ligands and the synthetic conditions.

Penta-coordination and Octahedral Arrangements

The coordination geometry around a metal center in chloranilate complexes is heavily influenced by the metal ion's size, oxidation state, and the presence of ancillary ligands. While various coordination numbers are possible, octahedral and penta-coordinate arrangements are frequently observed.

Octahedral Geometry: This is the most common coordination environment for metal ions in chloranilate complexes, particularly for first-row transition metals. researchgate.netmsu.eduuomustansiriyah.edu.iq In this arrangement, the metal ion is coordinated to six donor atoms. Typically, the chloranilate ligand acts as a bidentate chelator, occupying two coordination sites. The remaining four sites are filled by other ligands, such as water molecules, or by oxygen atoms from adjacent chloranilate ligands in a polymeric structure.

For instance, anionic chloranilate complexes of iron(III) feature the complex anion [Fe(C₆O₄Cl₂)₂(H₂O)₂]⁻. In these structures, the iron center is in a distorted octahedral environment, coordinated to four oxygen atoms from two bidentate chloranilate ligands and two oxygen atoms from two water molecules. researchgate.netresearchgate.net These water molecules can be arranged in either a cis or trans configuration relative to each other, leading to different isomers. researchgate.net Similarly, a series of complexes with first-row transition metals like Manganese (Mn), Chromium (Cr), Nickel (Ni), and Cobalt (Co) have all been shown to adopt distorted octahedral geometries. researchgate.net

In some niobium(V) complexes, a tetranuclear compound, (Et₄N)₄[Nb₄O₄(ca)₂(μ₂-O)₂Cl₈], demonstrates a distorted octahedral coordination at each Nb(V) center. mdpi.com The rigidity and specific bite angle of the chloranilate ligand are key factors in stabilizing this geometry. researchgate.net

Penta-coordination: Five-coordinate complexes, adopting either trigonal bipyramidal or square pyramidal geometries, are less common but represent an important class of chloranilate compounds. libretexts.org This geometry often arises with specific metal ions or when bulky ancillary ligands are used, which sterically hinder the approach of a sixth ligand. For example, the deoxymyoglobin, which contains an iron protoporphyrin, has a square pyramidal structure. libretexts.org While specific examples of stable, simple penta-coordinate chloranilate complexes are not as prevalent in the literature as their octahedral counterparts, this geometry is a key intermediate in ligand substitution reactions and can be stabilized using specifically designed ligands. mdpi.comlibretexts.org

Table 1: Selected Metal-Chloranilate Complexes and their Coordination Geometries

| Compound Formula | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| Cs[Fe(C₆O₄Cl₂)₂(H₂O)₂]·4H₂O | Fe(III) | Distorted Octahedral | Two bidentate chloranilate ligands, two trans water molecules. | researchgate.net |

| (Et₄N)₄[Nb₄O₄(ca)₂(μ₂-O)₂Cl₈]·2CH₃CN | Nb(V) | Distorted Octahedral | Tetranuclear cluster with bridging oxo and chloranilate ligands. | mdpi.com |

| [Fe(CA)₂(H₂O)₂]⁻-based compounds | Fe(III) | Distorted Octahedral | Can exist as cis or trans isomers depending on the cation. | researchgate.net |

Electrochemical Properties of Metal Chloranilate Complexes

The electrochemical behavior of metal chloranilate complexes is of significant interest due to the redox-active nature of both the metal center and the chloranilate ligand itself. The chloranilate ligand can exist in three stable oxidation states: the dianionic (C₆Cl₂O₄²⁻), the radical trianionic (C₆Cl₂O₄³⁻), and the tetraanionic (C₆Cl₂O₄⁴⁻) forms. researchgate.net This redox flexibility, coupled with the variable oxidation states of transition metals, allows for the creation of materials with tunable electronic properties. researchgate.netrsc.org

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are common techniques used to study these properties. acs.org The resulting voltammograms reveal the potentials at which oxidation and reduction events occur. For many metal-chloranilate complexes, multiple redox waves are observed.

Ligand-Centered Redox Activity: The chloranilate ligand can undergo reversible oxidation and reduction. For example, in uranyl squarate coordination polymers, which are structurally analogous to chloranilates, an anode peak corresponding to the oxidation of the squarate dianion (SA²⁻ → SA) is observed around 0.76-0.80 V. nih.gov This indicates that the ligand can be reversibly oxidized.

Metal-Centered Redox Activity: The metal ion can also be oxidized or reduced. In the same uranyl squarate system, a cathodic peak around -0.32 V corresponds to the reduction of U(VI) to U(V). nih.gov In iron-chloranilate complexes, the Fe(III)/Fe(II) redox couple is a key feature.

Mixed-Valence Systems: The interplay between the metal and ligand redox events can lead to mixed-valence compounds. rsc.org For instance, in a one-dimensional iron-chloranilate coordination polymer, Fe(Clan)(OPPh₃)₂, intrachain π-π interactions facilitate electron transfer from the iron centers to the bridging chloranilate ligands. At low temperatures, this results in a state where the iron centers are close to a +3 oxidation state and the chloranilate ligands are in a radical trianionic state (close to -3). rsc.org This phenomenon is crucial for developing electrically conductive coordination polymers. researchgate.net

The electrochemical properties can be finely tuned by modifying the metal ion or the ancillary ligands, which alters the electron density and the redox potentials of the complex. rsc.org This tunability makes these complexes promising candidates for applications in electrochromic devices, sensors, and energy storage. researchgate.netacs.orgmdpi.com

Table 2: Redox Potentials for Selected Redox-Active Coordination Compounds

| Complex Type | Redox Process | Potential (V) vs. Ref. | Technique | Key Finding | Reference |

|---|---|---|---|---|---|

| Uranyl Squarate Polymer (1) | SA²⁻ → SA | Eₐ = 0.777 | CV | Oxidation of the organic linker. | nih.gov |

| Uranyl Squarate Polymer (1) | U(VI) → U(V) | Eₙ = -0.328 | CV | Reduction of the metal center. | nih.gov |

| Fe(II) Complex (1) with benzimidazole-based ligand | Fe(II) → Fe(III) | E₁/₂ = 0.61 | DPV | Reversible metal-centered oxidation. | rsc.org |

| Fe(II) Complex (1) with benzimidazole-based ligand | Fe(II) → Fe(I) | Eₚₙ = -1.61 | DPV | Reversible metal-centered reduction. | rsc.org |

Magnetic Properties of Coordination Polymers

When chloranilate ligands bridge paramagnetic metal ions, they can mediate magnetic interactions, leading to coordination polymers with interesting magnetic properties. The primary mechanism for this interaction is superexchange, where the magnetic coupling between distant metal centers is transmitted through the π-system of the bridging chloranilate ligand. arxiv.orgaps.orgnumberanalytics.com The nature of this coupling—whether ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel)—depends on several factors, including the identity of the metal ion, the coordination geometry, and the specific orbitals involved in the exchange pathway. rsc.orgresearchgate.net

The strength and nature of the superexchange can be modified. For example, by replacing Ga³⁺ with the larger In³⁺ ion in the same structure, the superexchange coupling between ligand-based spins becomes weaker. researchgate.net This demonstrates that the metal ion plays a crucial role in mediating the interaction, even if it is not the primary carrier of the magnetic moment. researchgate.netnumberanalytics.com